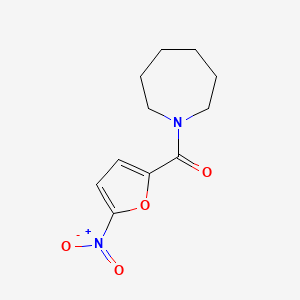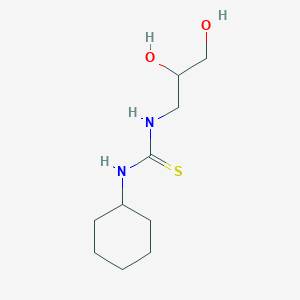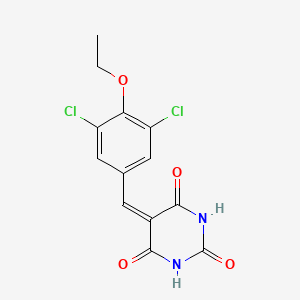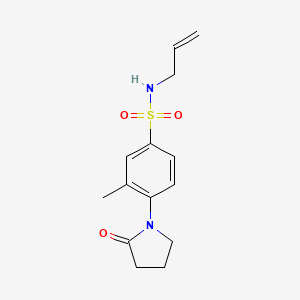![molecular formula C9H12N2O5S2 B5154603 N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine](/img/structure/B5154603.png)
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine, commonly known as MTA, is a synthetic compound that has gained significant attention in the field of scientific research. MTA is a potent inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP), which plays a crucial role in the metabolism of polyamines and purines. Its unique chemical structure and mechanism of action make it an attractive target for various research applications.
Mecanismo De Acción
MTA exerts its biological effects through the inhibition of N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine, which is responsible for the breakdown of MTA into adenine and methylthioribose-1-phosphate (MTR-1-P). The accumulation of MTA leads to the inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases, resulting in the dysregulation of various cellular processes, including DNA methylation, histone modification, and polyamine metabolism. The dysregulation of these processes ultimately leads to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
MTA has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, MTA has been shown to inhibit the growth of various pathogens, including bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages for use in laboratory experiments, including its potent inhibitory activity against N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine and its ability to induce apoptosis in cancer cells. However, MTA also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for the research of MTA. One area of interest is the development of MTA-based therapies for cancer, inflammation, and infectious diseases. Additionally, the investigation of the molecular mechanisms underlying the biological effects of MTA could provide valuable insights into the dysregulation of cellular processes in various diseases. Furthermore, the development of novel synthetic methods for MTA could lead to the production of more potent and effective analogs.
Métodos De Síntesis
MTA can be synthesized through various methods, including the reaction of 5-(methylamino)-1,3-thiazole-4-carbonyl chloride with sodium sulfinate, followed by the reaction with glycine. Another method involves the reaction of 5-(methylamino)-1,3-thiazole-4-carboxylic acid with thionyl chloride, followed by the reaction with sodium sulfinate and glycine.
Aplicaciones Científicas De Investigación
MTA has been extensively studied for its potential therapeutic applications in cancer, inflammation, and infectious diseases. Its ability to inhibit N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine leads to the accumulation of methylthioadenosine (MTA), which has been shown to induce apoptosis in cancer cells. MTA has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, MTA has been investigated for its antimicrobial activity against various pathogens, including bacteria and viruses.
Propiedades
IUPAC Name |
3-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S2/c1-10-9(14)7-4-6(5-17-7)18(15,16)11-3-2-8(12)13/h4-5,11H,2-3H2,1H3,(H,10,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOTTMABQWDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)



![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)

![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)

amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)

![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5154593.png)
